(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one (S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one Germicidin is a pyranone.
(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one is a natural product found in Streptomyces albidoflavus, Streptomyces ambofaciens, and Streptomyces coelicolor with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16579057
InChI: InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one

CAS No.:

Cat. No.: VC16579057

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one
Standard InChI InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1
Standard InChI Key NPQKQKITPJTEBK-ZETCQYMHSA-N
Isomeric SMILES CCC1=C(C=C(OC1=O)[C@@H](C)CC)O
Canonical SMILES CCC1=C(C=C(OC1=O)C(C)CC)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name of this compound, 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one, reflects its stereochemistry and substitution pattern. The pyranone ring system features a hydroxyl group at position 4, an ethyl group at position 3, and an (S)-configured sec-butyl group at position 6 . Key spectral data include:

  • SMILES Notation: CCC1=C(C=C(OC1=O)[C@@H](C)CC)O\text{CCC1=C(C=C(OC1=O)[C@@H](C)CC)O}

  • InChIKey: NPQKQKITPJTEBK-ZETCQYMHSA-N\text{NPQKQKITPJTEBK-ZETCQYMHSA-N}

The compound’s planar structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the hydroxyl proton (δH\delta_H 5.98, s) and sec-butyl side chain .

Computed and Experimental Properties

PropertyValueMethod/Source
Molecular Weight196.24 g/molPubChem
XLogP32.4PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bonds3PubChem
SolubilitySoluble in DMSO, ethanolCayman Chemical

The moderate hydrophobicity (XLogP3 = 2.4) suggests favorable membrane permeability, aligning with its biological activity in microbial systems .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Germicidin A is synthesized via the polyketide type III pathway in Streptomyces species. The enzyme germicidin synthase (Gcs) catalyzes the condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and stereospecific alkylation to form the sec-butyl moiety . This pathway is tightly regulated, with germicidin A acting as an autoregulator to prevent premature spore germination in producer organisms .

Natural Sources

The compound has been isolated from:

  • Streptomyces viridochromogenes NRRL B-1551

  • Streptomyces coelicolor A3(2)

  • Streptomyces ambofaciens

  • Marine-derived Streptomyces sp. SCS525

Marine sediments and soil samples are common isolation sources, with optimal production observed in glucose-yeast extract-malt extract (GYM) liquid cultures .

Biological Activities and Mechanisms

Autoregulative Spore Germination Inhibition

Germicidin A exhibits reversible inhibition of spore germination in Streptomyces at picomolar concentrations (IC50 = 200 pM) . This autoregulative mechanism prevents overcrowding by delaying germination until environmental conditions favor growth. The compound targets hyphal elongation machinery, possibly via interference with calcium signaling or ATPase activity .

Antioxidant Activity

In Streptomyces sp. SCS525, Germicidin A demonstrated potent radical-scavenging activity:

AssayIC50 (μg/ml)Reference
DPPH0.707 ± 0.017
ABTS0.006 ± 0.000

The ABTS assay revealed superior activity compared to ascorbic acid, highlighting its potential as a natural antioxidant .

Enzymatic Inhibition

At micromolar concentrations, Germicidin A inhibits porcine Na+/K+-ATPase (ID50 = 100 μM), suggesting interactions with ion transport systems . This activity may underpin its phytotoxic effects, such as inhibition of Lepidium sativum (cress) germination .

Pharmacological and Agricultural Applications

Agricultural Uses

The compound’s spore germination inhibition could be harnessed for:

  • Biofilm prevention in irrigation systems

  • Delayed seed germination to synchronize crop growth

Field trials are needed to assess efficacy under real-world conditions.

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